

# Combination Therapy of CT1113 with Cisplatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT1113    |           |
| Cat. No.:            | B12377666 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the combination therapy of **CT1113** with cisplatin against monotherapy alternatives, supported by experimental data from analogous USP28 inhibitor studies.

While direct experimental data on the combination of **CT1113** and cisplatin is not yet publicly available, extensive research on other potent USP28 inhibitors, such as AZ1, in combination with cisplatin provides a strong scientific rationale and predictive insights into the potential efficacy of a **CT1113**-cisplatin regimen. This guide synthesizes findings from these analogous studies to present a comprehensive overview of the synergistic anti-tumor effects observed when combining a USP28 inhibitor with platinum-based chemotherapy.

## Rationale for Combination: Targeting DNA Damage and Repair Pathways

Cisplatin is a cornerstone of chemotherapy that exerts its cytotoxic effects by inducing DNA crosslinks, leading to DNA damage and triggering apoptosis in cancer cells. However, its efficacy is often limited by intrinsic or acquired resistance, frequently mediated by the cell's ability to repair this DNA damage.

**CT1113**, a potent and selective inhibitor of the deubiquitinase USP28, offers a promising strategy to overcome this resistance. USP28 is a key regulator of cellular responses to DNA damage and is involved in the stabilization of proteins that promote DNA repair and cell



survival, such as c-MYC and proteins in the Fanconi Anemia pathway. By inhibiting USP28, **CT1113** is hypothesized to:

- Prevent the repair of cisplatin-induced DNA damage: This leads to an accumulation of DNA lesions, overwhelming the cell's repair capacity.
- Promote the degradation of oncoproteins: Inhibition of USP28 leads to the destabilization and degradation of c-MYC, a transcription factor that drives cell proliferation and is implicated in DNA repair.
- Induce apoptosis: The accumulation of irreparable DNA damage and the downregulation of pro-survival proteins trigger programmed cell death.

This multi-pronged mechanism suggests a strong synergistic potential for the combination of **CT1113** and cisplatin, where **CT1113** would sensitize cancer cells to the cytotoxic effects of cisplatin, potentially leading to improved therapeutic outcomes and overcoming resistance.

## Comparative Performance: USP28 Inhibition with Cisplatin

The following tables summarize quantitative data from preclinical studies on the combination of the USP28 inhibitor AZ1 with cisplatin in non-small cell lung cancer (NSCLC) and squamous cell carcinoma (SCC) models. These findings serve as a proxy for the anticipated effects of a CT1113-cisplatin combination.

### Table 1: In Vitro Efficacy of USP28 Inhibitor (AZ1) and Cisplatin Combination



| Cell Line       | Treatment                                                                  | IC50 (μM)                                                                  | Fold Change<br>in IC50<br>(Combination<br>vs. Cisplatin) | Reference |
|-----------------|----------------------------------------------------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------|-----------|
| A549 (NSCLC)    | Cisplatin                                                                  | ~15                                                                        | -                                                        | [1]       |
| AZ1             | ~20                                                                        | -                                                                          | [2]                                                      |           |
| Cisplatin + AZ1 | Not explicitly stated, but synergistic effects on cell viability reported. | Not explicitly stated, but synergistic effects on cell viability reported. | [1]                                                      |           |
| H460 (NSCLC)    | Cisplatin                                                                  | Not explicitly stated                                                      | -                                                        | [1]       |
| AZ1             | Not explicitly stated                                                      | -                                                                          | [1]                                                      |           |
| Cisplatin + AZ1 | Not explicitly stated, but synergistic effects on cell viability reported. | Not explicitly stated, but synergistic effects on cell viability reported. | [1]                                                      |           |

**Table 2: Induction of Apoptosis by USP28 Inhibitor (AZ1)** and Cisplatin Combination



| Cell Line                                               | Treatment | Apoptotic<br>Cells (%) | Fold Increase in Apoptosis (Combination vs. Cisplatin) | Reference |
|---------------------------------------------------------|-----------|------------------------|--------------------------------------------------------|-----------|
| A2780/CP<br>(Cisplatin-<br>Resistant<br>Ovarian Cancer) | Control   | 1.35                   | -                                                      | [3]       |
| Cisplatin (10 μM)                                       | 7.09      | -                      | [3]                                                    | _         |
| β-elemene +<br>Cisplatin (10 μM)                        | 54.74     | 7.7                    | [3]                                                    |           |
| MCAS (Ovarian<br>Cancer)                                | Control   | 0.1                    | -                                                      | [3]       |
| Cisplatin                                               | 8.54      | -                      | [3]                                                    |           |
| β-elemene +<br>Cisplatin                                | 58.15     | 6.8                    | [3]                                                    | _         |

Note: Data from a study with  $\beta$ -elemene is included to illustrate the potential for synergistic apoptosis induction with cisplatin in resistant cells.

## Table 3: In Vivo Efficacy of USP28 Inhibitor (AZ1) and Cisplatin Combination in Xenograft Models



| Tumor Model                | Treatment Group                                         | Tumor Volume<br>Reduction (%) vs.<br>Control | Reference |
|----------------------------|---------------------------------------------------------|----------------------------------------------|-----------|
| NSCLC Xenograft            | Cisplatin                                               | Significant reduction                        | [1][4]    |
| AZ1                        | Significant reduction                                   | [1][4]                                       |           |
| Cisplatin + AZ1            | Significantly greater reduction than either monotherapy | [1][4]                                       |           |
| SCC Xenograft              | Cisplatin                                               | Moderate reduction                           | [5]       |
| Ethaselen (TrxR inhibitor) | Moderate reduction                                      | [5]                                          |           |
| Cisplatin + Ethaselen      | Synergistic and significant reduction                   | [5]                                          |           |

Note: Data from a study with the TrxR inhibitor ethaselen is included as an example of combination therapy with cisplatin in a xenograft model.

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in the analogous USP28 inhibitor and cisplatin combination studies are provided below.

#### Cell Viability Assay (MTT/CCK-8 Assay)

- Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
- Drug Treatment: Treat cells with varying concentrations of CT1113, cisplatin, or the combination of both. Include a vehicle-treated control group.
- Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.[6]



- Reagent Addition: Add 10  $\mu$ L of CCK-8 solution or 20  $\mu$ L of MTT solution (5 mg/mL) to each well.[7]
- Incubation: Incubate the plates for 1-4 hours at 37°C.
- Absorbance Measurement: For CCK-8 assays, measure the absorbance at 450 nm. For MTT assays, first solubilize the formazan crystals with 150 μL of DMSO and then measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

#### **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

- Cell Treatment: Seed cells in 6-well plates and treat with **CT1113**, cisplatin, or the combination for the desired time.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA for detachment.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.[9]
- Staining: To 100 μL of the cell suspension, add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) solution.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
- Flow Cytometry Analysis: Add 400 μL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

#### In Vivo Xenograft Tumor Model

• Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10<sup>6</sup> cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).



- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment groups: vehicle control, CT1113 alone, cisplatin alone, and CT1113 + cisplatin combination.[10]
- Drug Administration: Administer drugs via appropriate routes (e.g., intraperitoneal injection for cisplatin, oral gavage for **CT1113**) at predetermined doses and schedules.[10][11]
- Tumor Measurement: Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.[10]
- Body Weight Monitoring: Monitor the body weight of the mice as an indicator of treatment toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

### **Visualizing the Mechanism of Action**

The following diagrams illustrate the proposed signaling pathways and experimental workflows for the combination therapy of **CT1113** with cisplatin.





Click to download full resolution via product page

Caption: Proposed synergistic mechanism of CT1113 and cisplatin.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2.3. Cell viability assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo xenograft tumor model [bio-protocol.org]
- 11. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Combination Therapy of CT1113 with Cisplatin: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#combination-therapy-of-ct1113-with-cisplatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com